1H-Indene, 2-decyl-2,3-dihydro-
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Overview
Description
1H-Indene, 2-decyl-2,3-dihydro- is an organic compound that belongs to the class of indanes It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 2-decyl-2,3-dihydro- typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 2-decylindene using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures. This reaction results in the reduction of the double bond in the indene ring, yielding the desired 2-decyl-2,3-dihydro-1H-indene .
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 2-decyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated indanes.
Scientific Research Applications
1H-Indene, 2-decyl-2,3-dihydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1H-Indene, 2-decyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Indane (2,3-Dihydro-1H-indene): A parent compound with a similar bicyclic structure but without the decyl substituent.
1H-Indene, 2,3-dihydro-4-methyl-: A methyl-substituted derivative with different chemical properties.
1H-Indene, 2,3-dihydro-4,7-dimethyl-: Another methyl-substituted derivative with unique reactivity .
Uniqueness: 1H-Indene, 2-decyl-2,3-dihydro- is unique due to its decyl substituent, which imparts distinct physical and chemical properties
Properties
CAS No. |
66292-05-5 |
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Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
2-decyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-9-12-17-15-18-13-10-11-14-19(18)16-17/h10-11,13-14,17H,2-9,12,15-16H2,1H3 |
InChI Key |
QSLCYKGOSTVZKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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